molecular formula C7H5BrF3NS B6221752 2-bromo-4-[1-(trifluoromethyl)cyclopropyl]-1,3-thiazole CAS No. 2758002-43-4

2-bromo-4-[1-(trifluoromethyl)cyclopropyl]-1,3-thiazole

Cat. No.: B6221752
CAS No.: 2758002-43-4
M. Wt: 272.09 g/mol
InChI Key: BIEWIKPFSWPCND-UHFFFAOYSA-N
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Description

2-Bromo-4-[1-(trifluoromethyl)cyclopropyl]-1,3-thiazole is a synthetic organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a cyclopropyl ring attached to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-[1-(trifluoromethyl)cyclopropyl]-1,3-thiazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of bromine and trifluoromethylcyclopropane as key reagents. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-[1-(trifluoromethyl)cyclopropyl]-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired reaction, but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-4-[1-(trifluoromethyl)cyclopropyl]-1,3-thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-4-[1-(trifluoromethyl)cyclopropyl]-1,3-thiazole involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can participate in various interactions, such as hydrogen bonding and van der Waals forces, which can influence the compound’s reactivity and binding affinity. The cyclopropyl ring adds steric hindrance, which can affect the compound’s overall conformation and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-[1-(trifluoromethyl)cyclopropyl]benzene
  • 4-Bromobenzotrifluoride
  • 1-Bromo-4-(trifluoromethoxy)benzene

Uniqueness

2-Bromo-4-[1-(trifluoromethyl)cyclopropyl]-1,3-thiazole is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties compared to similar compounds.

Properties

CAS No.

2758002-43-4

Molecular Formula

C7H5BrF3NS

Molecular Weight

272.09 g/mol

IUPAC Name

2-bromo-4-[1-(trifluoromethyl)cyclopropyl]-1,3-thiazole

InChI

InChI=1S/C7H5BrF3NS/c8-5-12-4(3-13-5)6(1-2-6)7(9,10)11/h3H,1-2H2

InChI Key

BIEWIKPFSWPCND-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CSC(=N2)Br)C(F)(F)F

Purity

95

Origin of Product

United States

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